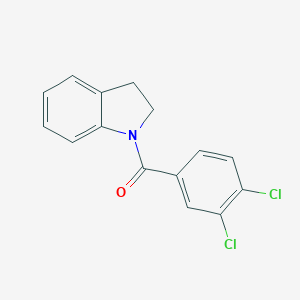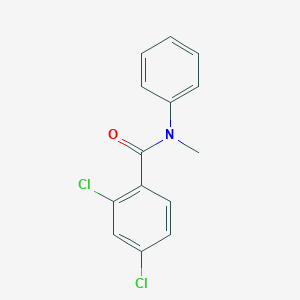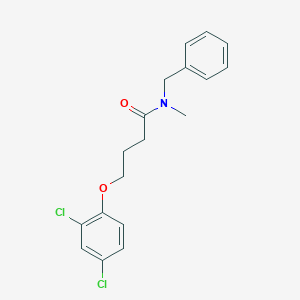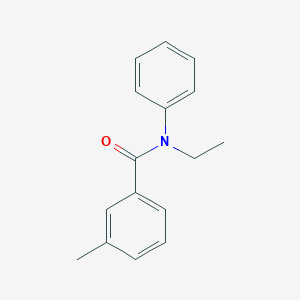
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone, also known as DHIQTE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. DHIQTE is a member of the isoquinoline family and contains a thiophene ring, which makes it structurally unique.
Mécanisme D'action
The exact mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is not yet fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of oxidative stress, reduction of neuroinflammation, and modulation of neurotransmitter release. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been shown to have a range of biochemical and physiological effects. In preclinical studies, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been shown to reduce oxidative stress and inflammation, improve cognitive function, and inhibit the growth of cancer cells. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has also been shown to have a favorable safety profile, with no significant toxicity reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone in lab experiments is its unique structure, which makes it a valuable tool for studying the mechanisms of action of isoquinoline derivatives. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone in lab experiments is its lack of selectivity, which can make it difficult to differentiate its effects from those of other compounds.
Orientations Futures
There are several future directions for research on 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone. One area of interest is the development of more selective analogs of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone that can target specific pathways involved in neurodegenerative diseases and cancer. Another direction is the investigation of the potential synergistic effects of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone with other compounds, such as antioxidants or chemotherapeutic agents. Additionally, the development of new methods for the synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone and its analogs could lead to more efficient and cost-effective production of these compounds.
Conclusion
In conclusion, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound that has shown promising pharmacological properties in preclinical studies. Its unique structure and relative ease of synthesis make it a valuable tool for studying the mechanisms of action of isoquinoline derivatives. Further research is needed to fully understand the potential of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone in the treatment of neurodegenerative diseases and cancer.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone can be achieved through a multi-step process starting with the reaction between 2-thiophenecarboxaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting intermediate can then be converted into 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone through a series of reactions involving oxidation and reduction steps. The synthesis method of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been well-established in the literature, and various modifications have been reported to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been studied extensively for its potential pharmacological properties. One of the main areas of research has been in the field of neuroscience, where 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been shown to possess neuroprotective and anti-inflammatory effects. Studies have also suggested that 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone could be a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has also been investigated for its anticancer properties, with promising results in preclinical studies.
Propriétés
Nom du produit |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone |
|---|---|
Formule moléculaire |
C15H15NOS |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C15H15NOS/c17-15(10-14-6-3-9-18-14)16-8-7-12-4-1-2-5-13(12)11-16/h1-6,9H,7-8,10-11H2 |
Clé InChI |
RFRICPUOGORAOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CS3 |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
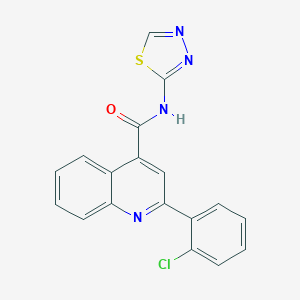
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
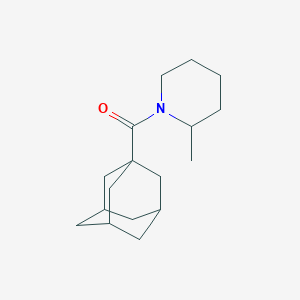
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)
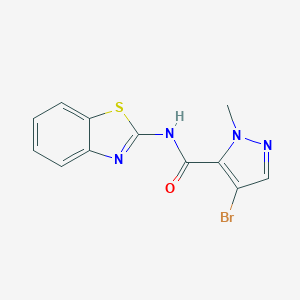


![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
